molecular formula C8H10BrCl2N B15310045 [(2-Bromo-5-chlorophenyl)methyl](methyl)aminehydrochloride

[(2-Bromo-5-chlorophenyl)methyl](methyl)aminehydrochloride

Cat. No.: B15310045
M. Wt: 270.98 g/mol
InChI Key: MGMOPBAHJQCTMB-UHFFFAOYSA-N
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Description

(2-Bromo-5-chlorophenyl)methylamine hydrochloride is a halogenated aromatic amine hydrochloride salt with the molecular formula C₈H₁₀BrCl₂N. The compound features a benzylmethylamine backbone substituted with bromine and chlorine at the 2- and 5-positions of the phenyl ring, respectively.

Such halogenated amines are of interest in medicinal chemistry and materials science due to their ability to participate in halogen bonding and modulate biological activity .

Properties

Molecular Formula

C8H10BrCl2N

Molecular Weight

270.98 g/mol

IUPAC Name

1-(2-bromo-5-chlorophenyl)-N-methylmethanamine;hydrochloride

InChI

InChI=1S/C8H9BrClN.ClH/c1-11-5-6-4-7(10)2-3-8(6)9;/h2-4,11H,5H2,1H3;1H

InChI Key

MGMOPBAHJQCTMB-UHFFFAOYSA-N

Canonical SMILES

CNCC1=C(C=CC(=C1)Cl)Br.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Bromo-5-chlorophenyl)methylaminehydrochloride typically involves the reaction of 2-bromo-5-chlorobenzyl chloride with methylamine in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The final product is often purified using recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

(2-Bromo-5-chlorophenyl)methylaminehydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution: Formation of iodinated or fluorinated derivatives.

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of primary amines.

Scientific Research Applications

(2-Bromo-5-chlorophenyl)methylaminehydrochloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Employed in the study of enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential use in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2-Bromo-5-chlorophenyl)methylaminehydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substitution Patterns

The following table summarizes key structural analogs of (2-Bromo-5-chlorophenyl)methylamine hydrochloride, highlighting differences in substituents, molecular weights, and inferred properties:

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Structural Differences
(2-Bromo-5-chlorophenyl)methylamine HCl Br (2), Cl (5) C₈H₁₀BrCl₂N 273.44 Reference compound
(2-Bromo-5-fluorophenyl)methylamine HCl Br (2), F (5) C₈H₁₀BrClFN 254.53 Fluorine replaces chlorine at position 5
(3-Bromo-5-trifluoromethyl-phenyl)-methyl-amine HCl Br (3), CF₃ (5) C₉H₁₀BrClF₃N 290.51 Bromine at position 3; CF₃ at position 5
{[2-(4-Bromophenoxy)-5-fluorophenyl]methyl}(methyl)amine HCl Br (phenoxy-4), F (5), phenoxy C₁₄H₁₄BrClFNO 378.62 Phenoxy group at position 2; F at 5

Key Comparative Analysis

Halogen Substitution Effects
  • Fluorine vs. Chlorine (Comparison with ): Replacing chlorine with fluorine at position 5 reduces molecular weight (254.53 vs. 273.44 g/mol) and increases electronegativity.
  • Trifluoromethyl Group (Comparison with ) :
    The CF₃ group at position 5 introduces strong electron-withdrawing effects, which could increase the acidity of the amine proton. The larger size of CF₃ compared to Cl or F may sterically hinder interactions in binding pockets, impacting pharmacological activity .

Substituent Position Effects
  • Bromine at Position 3 vs. 2 (Comparison with ) :
    Shifting bromine from position 2 to 3 alters the electronic distribution of the phenyl ring. Position 2 substitution may favor ortho-directed reactivity in further functionalization, whereas position 3 substitution could influence para-directed interactions.
Functional Group Additions (Comparison with ) :
  • The phenoxy group in {[2-(4-bromophenoxy)-5-fluorophenyl]methyl}(methyl)amine HCl introduces an ether linkage, increasing molecular weight (378.62 g/mol) and lipophilicity. This modification could enhance membrane permeability but reduce aqueous solubility .

Research Findings and Implications

Physicochemical Properties

  • Solubility : Chlorine and bromine substituents increase molecular polarity compared to fluorine, but fluorine’s electronegativity may improve solubility in polar aprotic solvents .
  • Thermal Stability : Halogenated amines generally exhibit high thermal stability due to strong C-Br and C-Cl bonds. The CF₃ group may further enhance stability via inductive effects .

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